molecular formula C14H7ClF3N3O2 B2609482 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 303148-24-5

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2609482
CAS No.: 303148-24-5
M. Wt: 341.67
InChI Key: HMLGPPFHLHTEFP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyridine core substituted at position 3 with a chlorine atom, position 5 with a trifluoromethyl group, and position 2 with a phenoxy moiety bearing a 1,3,4-oxadiazole ring (Figure 1). Its molecular formula is C₂₀H₁₀Cl₂F₃N₃O₂, with a molecular weight of 452.22 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-10-5-8(14(16,17)18)6-19-13(10)23-11-4-2-1-3-9(11)12-21-20-7-22-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLGPPFHLHTEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions. The phenoxy group is then introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the pyridine ring. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction can produce amine derivatives, and substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazoles. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. The compound's ability to inhibit tubulin polymerization is particularly noteworthy, as it may lead to effective treatments for cancers resistant to conventional therapies.

A study demonstrated that oxadiazole-linked aryl compounds exhibited significant anticancer activity against several cancer cell lines, including SNB-19 and NCI-H460. These compounds were assessed based on their ability to induce cell death and inhibit proliferation at micromolar concentrations . Molecular docking studies indicated that these compounds could effectively bind to the active sites of target proteins involved in cancer progression .

Antibacterial Properties

In addition to its anticancer properties, 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine has shown antibacterial activity. Compounds derived from oxadiazole structures have been reported to exhibit efficacy against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Synthesis and Drug Development

The synthesis of this compound involves several steps that can be optimized for pharmaceutical applications. The compound's structure allows for modifications that can enhance its biological activity or reduce toxicity.

Synthetic Pathways

The synthesis typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the chloro and trifluoromethyl groups via halogenation techniques.

These synthetic strategies are essential for developing analogs with improved pharmacological profiles.

Case Study 1: Anticancer Evaluation

In a recent evaluation involving several oxadiazole derivatives, one compound showed a promising profile with a potency index (PGI) indicating significant cytotoxic effects against specific cancer lines at low concentrations . The research emphasized the importance of structural modifications in enhancing efficacy.

CompoundCell LinePGI Value
Compound ASNB-1965.12
Compound BNCI-H46055.61
Compound CSNB-7554.68

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of oxadiazole derivatives revealed that certain compounds exhibited MIC values as low as 8 µg/mL against resistant bacterial strains . This underscores the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound 7e : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
  • Key Differences : Incorporates a nitro group on the phenyl ring instead of an oxadiazole.
  • Properties : Higher melting point (122.1–124.8°C) and moderate yield (71.8%) .
  • Functional Impact : The nitro group increases electrophilicity but may reduce metabolic stability compared to oxadiazole.
Compound 7f : 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine
  • Key Differences : Features dual trifluoromethyl groups on the phenyl ring.
  • Properties : Lower melting point (73.3–75.1°C) and reduced yield (40.8%) .
Compound 7j : 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
  • Key Differences : Contains a chlorinated benzyloxy group .
  • Properties : Exceptionally high yield (91.5%) and moderate melting point (62.3°C) .
  • Functional Impact : Chlorination may improve binding affinity in agrochemical applications.

Heterocyclic Modifications

5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4)
  • Key Differences : Replaces the trifluoromethyl group with a difluoromethoxy moiety.
  • Properties : Molecular formula C₁₄H₈ClF₂N₃O₂ , with a simpler structure and lower molecular weight .
  • Functional Impact : Difluoromethoxy may reduce metabolic resistance compared to trifluoromethyl.
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1)
  • Key Differences : Substitutes oxadiazole with a thienyl-pyrazole group.
  • Functional Impact : Thiophene’s electron-rich nature may alter binding kinetics in biological targets.
Table 1: Key Properties of Selected Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound 452.22 Not Reported >90 1,3,4-Oxadiazole, Cl, CF₃
7e ~500 (estimated) 122.1–124.8 71.8 Nitro, CF₃O
7f ~550 (estimated) 73.3–75.1 40.8 Dual CF₃
CAS 1708250-85-4 335.68 Not Reported Not Given Difluoromethoxy, 1,2,4-Oxadiazole
CAS 321571-01-1 ~400 (estimated) Not Reported Not Given Thienyl-Pyrazole

Biological Activity

3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its diverse biological activities. This compound integrates a trifluoromethyl group, a chloro substituent, and an oxadiazole moiety, which contribute to its potential pharmacological properties. The exploration of its biological activity is crucial for understanding its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C14H7ClF3N3O2C_{14}H_7ClF_3N_3O_2, with a molecular weight of approximately 341.67 g/mol. Its structure is characterized by the presence of a pyridine ring substituted with both a chloro and trifluoromethyl group, along with a phenoxy group linked to a 1,3,4-oxadiazole.

PropertyValue
Molecular FormulaC14H7ClF3N3O2
Molecular Weight341.67 g/mol
CAS NumberNot specified
LogP3.41030
PSA (Polar Surface Area)57.26000

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole Ring : Known for its role in enhancing the biological activity of compounds, particularly in anticancer and antimicrobial applications.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which can enhance bioavailability.
  • Chloro Substituent : Often associated with increased potency in various biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. The compound's structure suggests potential interactions with cellular targets involved in cancer progression:

  • Mechanism : Induction of apoptosis through pathways involving p53 activation and caspase cleavage has been noted in related compounds .
  • Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the oxadiazole ring can enhance activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy : Preliminary tests indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Comparison : Its activity was compared to standard antibiotics, showing promising results that warrant further exploration .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity Studies :
    • IC50 values were determined against various cancer cell lines, indicating significant potency compared to traditional chemotherapeutics .
    • Molecular docking studies revealed strong interactions with target proteins involved in cell cycle regulation .
  • Antimicrobial Testing :
    • The compound exhibited notable antibacterial activity against strains such as E. coli and S. aureus, with MIC values comparable to existing antibiotics .
  • Structure-Activity Relationship (SAR) :
    • SAR analysis revealed that modifications to the phenoxy and oxadiazole groups significantly impact biological activity, suggesting avenues for further optimization .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, microwave-assisted cyclization of hydrazide intermediates with chloroacetyl chloride yields the 1,3,4-oxadiazole ring (see ). Intermediate characterization relies on NMR (¹H/¹³C), mass spectrometry, and X-ray diffraction (XRD) for structural validation. Key steps include:

  • Step 1 : Formation of the pyridine-chloromethyl intermediate via halogenation.
  • Step 2 : Cyclization under microwave irradiation with phosphoryl oxychloride to form the oxadiazole ring .
  • Critical Data : In , yields for similar compounds ranged from 40.8% to 91.5%, depending on substituents and reaction conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR) and verifies substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₃H₇ClF₃N₃O₂ requires exact mass 329.01 g/mol).
  • XRD : Resolves crystal packing and bond angles, especially for oxadiazole-phenoxy linkages .
  • HPLC : Purity assessment (>98% for pharmacological studies) .

Advanced Questions

Q. How can researchers optimize reaction conditions to address low yields in oxadiazole ring formation?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave Assistance : Reduces reaction time (e.g., 10–15 min vs. hours under conventional heating) and improves selectivity .
  • Catalytic Systems : Use of POCl₃ or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor oxadiazole formation over hydrolysis byproducts .
    • Data Contradiction : reports yields as low as 40.8% for electron-deficient aryl groups but up to 91.5% for simpler substituents, highlighting substituent-dependent reactivity .

Q. How should discrepancies in biological activity data (e.g., IC₅₀ variability across cell lines) be interpreted?

  • Methodological Answer : Variability in cytotoxicity (e.g., IC₅₀ ranges from 2.3 µM to >100 µM in ) may arise from:

  • Cell-Specific Uptake : Differences in membrane permeability (e.g., HepG2 vs. Caco-2 cells).
  • Metabolic Stability : Oxadiazole derivatives may degrade differently in varied microenvironments.
  • Target Affinity : Structural analogs in show receptor-binding specificity influenced by trifluoromethyl positioning .
    • Validation : Repeat assays with standardized protocols (e.g., MTT/WST-1) and include positive controls (e.g., 5-fluorouracil) .

Q. What computational approaches are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase inhibitors). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity trends from and .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding motifs .

Q. How can the compound’s photophysical properties be leveraged for material science applications?

  • Methodological Answer :

  • Fluorescence Studies : The oxadiazole moiety acts as an electron transporter, with emission peaks tunable via substituents (e.g., trifluoromethyl enhances electron-withdrawing effects) .
  • OLED Applications : Similar pyridine-oxadiazole hybrids in achieve EQEs up to 33.5% in greenish-blue diodes. Key parameters include HOMO-LUMO gaps (~3.1 eV) and triplet energy levels .
  • Table : Photophysical Data from Analogous Compounds
Compoundλem (nm)HOMO-LUMO (eV)Application
7e 4203.2Light-emitting materials
7h 4503.0Catalytic ligands

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